N'-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide
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Overview
Description
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is an organic compound with a complex structure that includes a butoxyphenyl group, a naphthalen-1-yloxy group, and a propanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide typically involves the condensation of 4-butoxybenzaldehyde with 2-(naphthalen-1-yloxy)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-butoxyphenyl)methylene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide
- N-Methyl-1-naphthalenemethylamine hydrochloride
- N-[(4-Butoxyphenyl)methylidene]-4-ethylaniline
Uniqueness
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butoxyphenyl group and a naphthalen-1-yloxy group makes it particularly interesting for various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-16-28-21-14-12-19(13-15-21)17-25-26-24(27)18(2)29-23-11-7-9-20-8-5-6-10-22(20)23/h5-15,17-18H,3-4,16H2,1-2H3,(H,26,27)/b25-17+ |
InChI Key |
XHOIIGSKXGNKBG-KOEQRZSOSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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